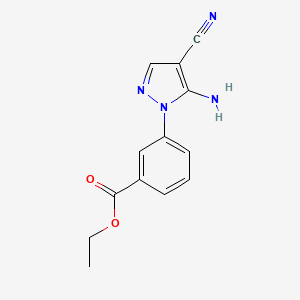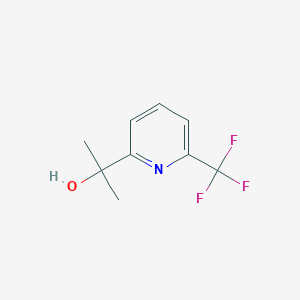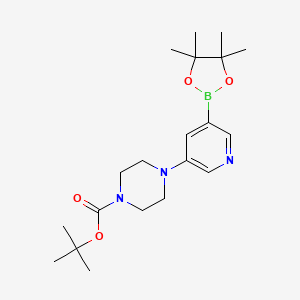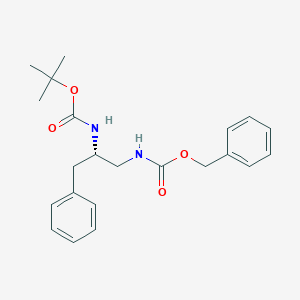![molecular formula C10H13BrOS B1400699 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol CAS No. 1005206-34-7](/img/structure/B1400699.png)
1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol
Vue d'ensemble
Description
1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol, also known as 4-bromo-2-methylthiopropanol (BMTP), is a sulfur-containing organic compound with a wide range of potential applications in scientific research. It is a colorless liquid with a pungent odor, and it is soluble in a variety of organic solvents such as ethanol and acetone. BMTP has been studied extensively for its potential use in drug synthesis, as a reagent in organic synthesis, and in other applications.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
Research on related brominated compounds and sulfanyl groups underscores their importance in organic synthesis. For example, the synthesis of brominated biphenyls, which are key intermediates in manufacturing certain anti-inflammatory materials, showcases the utility of brominated compounds in pharmaceutical chemistry (Qiu et al., 2009). Similarly, studies on sulfides, including those involving sulfanyl groups, indicate their role in creating complex molecules with potential applications in drug development and material science.
Environmental Impact and Toxicology
Brominated phenols, such as 2,4,6-Tribromophenol, have been extensively studied for their environmental presence and toxicological effects. These studies reveal the ubiquity of brominated compounds in the environment and their potential toxic effects, thereby informing the safe handling and regulatory considerations of similar brominated substances (Koch & Sures, 2018).
Potential Biological Activities
The research on hydrogen sulfide and related sulfanyl compounds highlights their significant roles in biological systems, including neuroprotection and regulation of neurotoxicity. These findings suggest that compounds with sulfanyl groups could have therapeutic potential in treating neurodegenerative disorders (Zhou & Tang, 2011).
Propriétés
IUPAC Name |
1-(4-bromophenyl)sulfanyl-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrOS/c1-10(2,12)7-13-9-5-3-8(11)4-6-9/h3-6,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMRNMGCLZPTBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CSC1=CC=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1400618.png)












